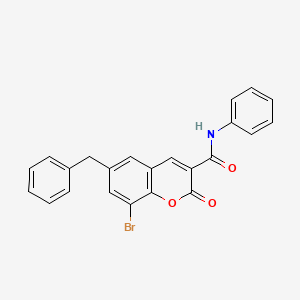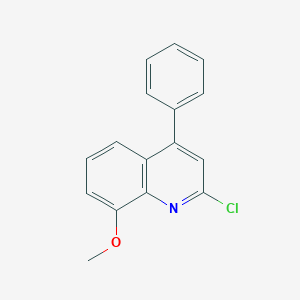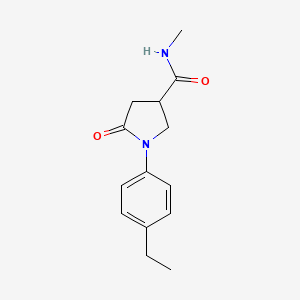![molecular formula C23H26ClNO2 B4966936 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride, also known as carvedilol hydrochloride, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. It was first synthesized in the early 1980s and has since become a widely used medication due to its proven efficacy and safety profile.
Mécanisme D'action
Carvedilol hydrochloride works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system and decreases heart rate and blood pressure. It also has alpha-adrenergic blocking properties, which further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Carvedilol hydrochloride has been shown to have several biochemical and physiological effects, including a reduction in heart rate, blood pressure, and cardiac output. It also has been shown to decrease the levels of circulating catecholamines, which are involved in the regulation of blood pressure and heart rate. Additionally, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride has been shown to improve left ventricular function and reduce the risk of adverse cardiovascular events.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol hydrochloride has several advantages for use in laboratory experiments, including its well-established safety profile, predictable pharmacokinetics, and availability in both oral and intravenous formulations. However, it also has several limitations, including its non-selective beta-blocking activity, which may lead to unwanted side effects, and its potential to interact with other medications.
Orientations Futures
There are several potential future directions for research involving 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride, including the development of more selective beta-blockers with improved safety profiles, the investigation of its potential use in the treatment of other cardiovascular conditions, and the exploration of its potential use in the prevention and treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to identify potential biomarkers for predicting treatment response.
Méthodes De Synthèse
The synthesis of 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride involves several steps, including the reaction of 1-(9H-carbazol-4-yloxy)-3-(4-methylphenoxy)propan-2-ol with benzylamine to form the intermediate 1-(benzyl(phenyl)amino)-3-(4-methylphenoxy)propan-2-ol. This intermediate is then reacted with hydrochloric acid to form the final product, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride.
Applications De Recherche Scientifique
Carvedilol hydrochloride has been extensively studied for its therapeutic potential in various cardiovascular conditions. In addition to its use as an antihypertensive and anti-anginal agent, it has also been shown to have beneficial effects in the treatment of heart failure, atrial fibrillation, and myocardial infarction. Furthermore, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride has been investigated for its potential use in the prevention and treatment of cancer, as well as its neuroprotective effects in Alzheimer's disease.
Propriétés
IUPAC Name |
1-(N-benzylanilino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.ClH/c1-19-12-14-23(15-13-19)26-18-22(25)17-24(21-10-6-3-7-11-21)16-20-8-4-2-5-9-20;/h2-15,22,25H,16-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACRNMXVLBSMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(CC2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-benzylanilino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)

![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)


![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)

![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)
